molecular formula C8H10Br2N2O2 B2742885 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide CAS No. 186956-98-9

4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2742885
CAS No.: 186956-98-9
M. Wt: 325.988
InChI Key: UAVIBMSTKCBELE-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide (C₈H₁₀Br₂N₂O₂) is a halogenated pyrrole-carboxamide derivative characterized by a 3-hydroxypropyl substituent on the carboxamide nitrogen. Key identifiers include:

  • SMILES: O=C(c1cc(Br)c(Br)n1)NCCCO
  • InChi: InChI=1S/C8H10Br2N2O2/c9-5-4-6(12-7(5)10)8(14)11-2-1-3-13/h4,12-13H,1-3H2,(H,11,14) .

This compound has been utilized in structural studies of the nicotinic acetylcholine receptor (nAChR), where it was co-crystallized with lobeline hydrochloride and fragment 4 to investigate allosteric binding mechanisms . The hydroxyl group in the 3-hydroxypropyl chain may improve aqueous solubility, facilitating its use in biochemical assays.

Properties

IUPAC Name

4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2N2O2/c9-5-4-6(12-7(5)10)8(14)11-2-1-3-13/h4,12-13H,1-3H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVIBMSTKCBELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide typically involves the bromination of a pyrrole derivative followed by the introduction of the hydroxypropyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The hydroxypropyl group can be introduced via nucleophilic substitution using 3-chloropropanol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The bromine atoms can be reduced to form a debrominated pyrrole compound.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4,5-dibromo-N-(3-carboxypropyl)-1H-pyrrole-2-carboxamide.

    Reduction: Formation of N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide.

    Substitution: Formation of 4,5-diamino-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide or 4,5-dithiol-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide is in the field of medicinal chemistry. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It can potentially inhibit the growth of certain bacteria and fungi, which is crucial in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory pathways. Investigating the anti-inflammatory effects of 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide could lead to new treatments for chronic inflammatory diseases.

Material Science

The unique properties of 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide make it suitable for various applications in material science.

  • Polymer Synthesis : This compound can be used as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength. The bromine atoms can serve as reactive sites for further chemical modifications.
  • Nanotechnology : The compound's ability to form stable complexes with metal ions suggests potential applications in nanotechnology. It could be utilized in the development of nanomaterials for electronics or catalysis.

Case Study 1: Antimicrobial Evaluation

A study conducted on the antimicrobial properties of various pyrrole derivatives included 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Polymer Development

In a recent project focused on developing new polymeric materials, researchers incorporated 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide into a polymer matrix. The resulting material exhibited enhanced mechanical properties and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The bromine atoms and the hydroxypropyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Functional Divergence

The biological activity of pyrrole-carboxamides is highly dependent on the substituent attached to the carboxamide nitrogen. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Substituent Molecular Weight Biological Target Key Activity References
Target compound 3-hydroxypropyl 328.98 nAChR Allosteric modulation
4,5-Dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide Thiazol-2-yl ~342.0* DNA gyrase Antimicrobial (IC₅₀: 0.5–2 µM)
4,5-Dibromo-N-[3-(2-methylpiperidin-1-yl)propyl]-1H-pyrrole-2-carboxamide 3-(2-methylpiperidin-1-yl)propyl 407.15 Not specified Not reported
Pyrazole-carboxamides (e.g., 3a–3p) Aryl/cyano groups 403.1–437.1 Not specified Synthetic intermediates

*Calculated based on formula in .

Key Observations:

The thiazol-2-yl analog exhibits potent DNA gyrase inhibition, with MIC values of 1–4 µg/mL against Staphylococcus aureus . The thiazole ring likely enhances lipophilicity, improving membrane penetration.

Impact of Substituents on Physicochemical Properties :

  • The hydroxypropyl group increases hydrophilicity, making the compound suitable for aqueous-based assays.
  • Methylpiperidinyl and thiazolyl substituents introduce bulkier, more lipophilic groups, which may enhance bioavailability but reduce solubility .

Synthetic Routes :

  • The target compound’s synthesis is inferred to involve carbodiimide-mediated coupling (similar to ’s method for pyrazole-carboxamides) .
  • Thiazole derivatives require specialized coupling agents like EDCI/HOBt, as seen in antimicrobial agent synthesis .

Structural and Spectroscopic Comparisons

  • Melting Points : Pyrazole-carboxamide analogs (e.g., 3a–3p) exhibit melting points between 123–183°C, influenced by aryl substituents . The target compound’s melting point is unreported but likely lower due to its flexible hydroxypropyl chain.
  • Spectroscopy :
    • ¹H-NMR : The target compound’s spectrum would show peaks for the pyrrole ring (δ ~6.5–7.5 ppm) and hydroxypropyl chain (δ ~1.5–3.5 ppm), distinct from thiazole derivatives’ aromatic protons (δ ~7.5–8.5 ppm) .

Biological Activity

4,5-Dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound with significant biological activity, particularly noted for its potential antimicrobial and anti-inflammatory properties. This compound, characterized by its unique structure featuring two bromine atoms on the pyrrole ring, has garnered attention in medicinal chemistry and biochemistry due to its interactions with biological targets.

Chemical Structure and Properties

The molecular formula of 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide is C8H10Br2N2O2, with a molecular weight of 326 g/mol. The compound contains a carboxamide group that enhances its biological activity and solubility. Its structural features are summarized in the following table:

Property Value
Molecular FormulaC8H10Br2N2O2
Molecular Weight326 g/mol
Key Functional GroupsCarboxamide, Hydroxyl

Antimicrobial Properties

Preliminary studies indicate that 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide exhibits antimicrobial activity against various bacterial strains. Research has shown that compounds containing pyrrole structures often demonstrate antibacterial effects. For instance, the minimum inhibitory concentration (MIC) values for similar pyrrole derivatives have been reported to effectively inhibit growth in Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties , which may be attributed to its ability to modulate receptor activity in neuronal systems. It has been suggested that it could interact with acetylcholine receptors, indicating possible implications for neuropharmacology, particularly in the context of neurodegenerative diseases .

Research indicates that 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide may function as an allosteric modulator of acetylcholine receptors. This modulation can enhance or inhibit receptor activity, which is crucial for cognitive functions and could have therapeutic implications for conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study examining various pyrrole derivatives found that compounds with halogen substitutions at specific positions exhibited increased antibacterial activity. The presence of bromine at positions 4 and 5 was particularly noted to correlate with enhanced efficacy against resistant bacterial strains .
  • Neuropharmacological Implications : Another research article highlighted the structural similarities between 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide and neurotransmitter analogs. This similarity suggests potential applications in enhancing cognitive function or treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing 4,5-dibromo-N-(3-hydroxypropyl)-1H-pyrrole-2-carboxamide and its derivatives?

The compound is typically synthesized via coupling reactions between 4,5-dibromo-1H-pyrrole-2-carboxylic acid derivatives and amino-containing substituents. For example, general procedure B involves reacting a brominated pyrrole carboxylic acid chloride with 3-hydroxypropylamine in the presence of a base like triethylamine. Purification is achieved using silica gel chromatography, yielding amorphous solids. Structural characterization employs 1H/13C^1H/^{13}C NMR, HRMS, and IR spectroscopy to confirm regiochemistry and functional groups .

Q. How is the compound characterized to ensure structural fidelity?

Key characterization methods include:

  • NMR spectroscopy : 1H^1H NMR detects proton environments (e.g., pyrrole NH at δ 12.73 ppm, hydroxypropyl protons at δ 4.10 ppm). 13C^{13}C NMR identifies carbonyl carbons (~160 ppm) and brominated pyrrole carbons (~105–115 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ for C8_8H10_{10}Br2_2N2_2O2_2: calcd 338.9120) .
  • IR spectroscopy : Confirms amide C=O stretches (~1640–1650 cm1^{-1}) and hydroxyl groups (~3275 cm1^{-1}) .

Q. What biological targets are associated with this compound?

Derivatives of 4,5-dibromo-N-substituted pyrrole-2-carboxamides exhibit activity against DNA gyrase B , a bacterial topoisomerase critical for DNA replication. For instance, thiazole-substituted analogues inhibit E. coli DNA gyrase with IC50_{50} values in the low micromolar range .

Advanced Research Questions

Q. How do structural modifications to the 3-hydroxypropyl group impact biological activity?

Replacing the 3-hydroxypropyl group with heterocyclic moieties (e.g., thiazole, imidazo[1,2-a]pyridine) alters hydrophobicity and hydrogen-bonding capacity. For example:

  • Thiazole derivatives : Enhance DNA gyrase inhibition (IC50_{50} = 0.891–10.4 μM) due to improved interactions with the ATP-binding pocket .
  • Hydroxypropyl retention : Maintains solubility but reduces potency compared to bulkier substituents, suggesting a trade-off between bioavailability and target engagement .

Q. What methodologies resolve contradictions in activity data across analogues?

Discrepancies in IC50_{50} values (e.g., micromolar vs. sub-micromolar activity) are analyzed via:

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., bromine vs. chlorine, alkyl vs. aryl groups) to identify critical pharmacophores .
  • Molecular docking : Predicts binding modes to DNA gyrase B. For example, dibromopyrrole derivatives form halogen bonds with Asp73 and hydrophobic interactions with Val71, explaining higher potency in brominated vs. chlorinated analogues .

Q. How can in silico methods optimize the design of new derivatives?

  • Docking simulations : Prioritize substituents with complementary steric/electronic profiles for the ATP-binding site of DNA gyrase .
  • ADMET prediction : Assess solubility (via LogP) and metabolic stability (e.g., CYP450 interactions) to guide synthetic efforts toward derivatives with improved pharmacokinetics .

Q. What experimental strategies validate target engagement in cellular assays?

  • MIC assays : Measure minimum inhibitory concentrations against bacterial strains (e.g., S. aureus, E. coli) to correlate enzyme inhibition with antibacterial activity .
  • Resistance studies : Monitor mutations in DNA gyrase (e.g., Ser83Leu in gyrB) to confirm target specificity .

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